Clobenzorex hydrochloride
Overview
Description
Clobenzorex hydrochloride is a stimulant drug belonging to the amphetamine chemical class. It is primarily used as an appetite suppressant and is legally distributed in Mexico under the trade name Asenlix . Chemically, it is an N-substituted amphetamine prodrug that is metabolized into 4-hydroxyclobenzorex and dextroamphetamine after ingestion .
Mechanism of Action
Target of Action
Clobenzorex hydrochloride primarily targets the central nervous system. It is a stimulant drug of the amphetamine chemical class . The compound’s primary targets are the dopamine and norepinephrine neurotransmitter systems in the brain.
Mode of Action
This compound acts as a central nervous system stimulant. It is an N-substituted amphetamine prodrug that is metabolized primarily into 4-hydroxyclobenzorex after ingestion; however, small amounts are also metabolized into dextroamphetamine . It is believed to suppress appetite by increasing levels of dopamine and norepinephrine in the brain, influencing feelings of hunger and satiety.
Pharmacokinetics
and is metabolized primarily into 4-hydroxyclobenzorex, with small amounts also metabolized into dextroamphetamine . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The chronic administration of this compound has been shown to decrease motor activity and motor coordination . It also induces increased gliosis in the striatum, a part of the brain involved in motor function . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug is legally distributed in Mexico under the trade name Asenlix by Aventis . The legal status and regulations surrounding the use of this compound can impact its availability and use in different regions . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Clobenzorex hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a sympathomimetic agent, stimulating the release of catecholamines such as norepinephrine and dopamine. These interactions occur at adrenergic receptors, where this compound binds and activates these receptors, leading to increased neurotransmitter release . Additionally, this compound has been shown to have peripheral lipolytic activity, increasing the levels of free fatty acids and glycerol in the bloodstream .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, this compound promotes lipolysis, leading to the breakdown of triglycerides into free fatty acids and glycerol . This compound also impacts neuronal cells by enhancing the release of neurotransmitters, which can alter synaptic transmission and neuronal communication .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with adrenergic receptors, enzyme inhibition, and changes in gene expression. This compound binds to adrenergic receptors, activating them and triggering the release of catecholamines . This activation leads to increased cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA phosphorylates target proteins, resulting in various cellular responses, including increased lipolysis and neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed and metabolized, with peak plasma concentrations occurring within a few hours of administration . Over time, this compound undergoes degradation, and its metabolites are excreted. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of lipolysis and neurotransmitter release .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily acts as an appetite suppressant, reducing food intake and promoting weight loss . At higher doses, the compound can induce toxic effects, including increased heart rate, hypertension, and hyperactivity . Threshold effects have been observed, where the efficacy of this compound plateaus at certain dosages .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized into 4-hydroxyclobenzorex and dextroamphetamine, which contribute to its pharmacological effects . The metabolism of this compound involves enzymes such as cytochrome P450, which catalyze the hydroxylation and deamination reactions . These metabolic pathways influence the levels of active metabolites and their effects on the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to peripheral tissues, where it interacts with adrenergic receptors and promotes lipolysis . Transporters and binding proteins play a role in the localization and accumulation of this compound within cells .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with adrenergic receptors and enzymes involved in its metabolism . Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clobenzorex hydrochloride typically involves the condensation of amphetamine with 2-chlorobenzaldehyde to form a Schiff base, which is then reduced using sodium borohydride . Another method involves the use of acid chloride and reduction of the amide with lithium aluminium hydride .
Industrial Production Methods: In commercial production, clobenzorex is supplied as the hydrochloride salt in green-tinted capsules . The industrial synthesis follows similar routes as the laboratory methods but on a larger scale, ensuring purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Clobenzorex hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The Schiff base intermediate is reduced to form clobenzorex.
Substitution: The chlorobenzyl group can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often used.
Major Products Formed:
4-Hydroxyclobenzorex: A primary metabolite formed through oxidation.
Dextroamphetamine: Formed through metabolic pathways.
Scientific Research Applications
Clobenzorex hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the detection of amphetamines.
Biology: Studied for its effects on motor behavior and neurochemical processes.
Medicine: Investigated for its potential in treating obesity and its effects on the central nervous system.
Industry: Utilized in the development of appetite suppressant formulations.
Comparison with Similar Compounds
Amphetamine: Shares structural similarities and stimulant effects.
Methamphetamine: Another stimulant with a similar mechanism of action.
Phentermine: Used as an appetite suppressant with a similar chemical structure.
Uniqueness: Clobenzorex hydrochloride is unique in its specific metabolic pathway, primarily converting into 4-hydroxyclobenzorex and dextroamphetamine . This distinct metabolism differentiates it from other amphetamines, providing a unique profile of effects and applications.
Biological Activity
Clobenzorex hydrochloride is a pharmacological agent primarily utilized for the management of obesity. Its biological activity is predominantly linked to its effects on neurotransmitter systems, metabolic pathways, and potential side effects. This article delves into the various aspects of clobenzorex's biological activity, supported by empirical data and case studies.
This compound functions similarly to amphetamines by stimulating the central nervous system. It enhances the release of norepinephrine and dopamine, neurotransmitters that are crucial in regulating appetite and mood. This stimulation leads to increased feelings of satiety and reduced hunger, thereby assisting in weight management .
Table 1: Neurotransmitter Effects of Clobenzorex
Neurotransmitter | Effect |
---|---|
Norepinephrine | Increased release |
Dopamine | Increased release |
Metabolic Conversion
Research indicates that clobenzorex is metabolized into d-amphetamine, which is responsible for its anorectic effects. A study involving five subjects showed that after administration of 30 mg of clobenzorex, peak concentrations of amphetamine were significantly higher than those of clobenzorex itself, suggesting that the metabolic conversion plays a critical role in its efficacy .
Table 2: Metabolic Profile Following Clobenzorex Administration
Compound | Peak Concentration (ng/mL) | Time to Peak (hours) |
---|---|---|
Clobenzorex | 8 to 47 | 50 to 120 |
Amphetamine | 2900 to 4700 | 82 to 168 |
Peripheral Lipolytic Activity
In addition to its central effects, clobenzorex has demonstrated peripheral lipolytic activity. A study reported significant increases in high-density lipoprotein (HDL) cholesterol and free fatty acids (FFAs) in subjects treated with clobenzorex compared to a placebo group. This suggests that clobenzorex may aid in fat metabolism as well .
Table 3: Lipid Profile Changes with Clobenzorex Treatment
Parameter | Baseline (mg/dL or mMol/L) | Post-Treatment (mg/dL or mMol/L) | p-value |
---|---|---|---|
HDL Cholesterol | 42.0 | 55.6 | 0.01 |
FFAs | 0.461 | 1.009 | 0.01 |
Glycerol | 0.123 | 0.170 | 0.01 |
Vascular Effects
Clobenzorex exhibits vasorelaxant properties through an endothelium-dependent mechanism, which involves the stimulation of nitric oxide (NO) pathways. Studies using rat aortic rings have shown that clobenzorex induces vasorelaxation, which is crucial for cardiovascular health, especially in obese patients who may be at risk for hypertension .
Case Studies
- Case of Drug-Induced Liver Injury : A documented case highlighted drug-induced liver injury associated with clobenzorex use, emphasizing the need for monitoring liver function in patients undergoing treatment with this compound .
- Chronic Use Effects : Research on chronic administration revealed that prolonged exposure to clobenzorex can lead to tolerance development similar to that seen with other amphetamines, indicating potential risks for dependency and adverse effects .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN.ClH/c1-13(11-14-7-3-2-4-8-14)18-12-15-9-5-6-10-16(15)17;/h2-10,13,18H,11-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTCUURTJCZRSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC2=CC=CC=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1048649-80-4 | |
Record name | Benzeneethanamine, N-[(2-chlorophenyl)methyl]-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1048649-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0046145 | |
Record name | Clobenzorex hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-53-8 | |
Record name | Clobenzorex hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5843-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobenzorex hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-N-(o-chlorobenzyl)-α-methylphenethylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.